1,2,5,6-tetrahydropyridine-2-carboxylic acid hydrochloride
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Overview
Description
1,2,5,6-tetrahydropyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that contains a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-tetrahydropyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to facilitate the cyclization process . The reaction conditions often include moderate temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,5,6-tetrahydropyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives with different degrees of saturation.
Scientific Research Applications
1,2,5,6-tetrahydropyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,5,6-tetrahydropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-tetrahydropyridine-2-carboxylic acid hydrochloride: Another tetrahydropyridine derivative with similar chemical properties.
1,2,3,4-tetrahydropyridine: A structural isomer with different reactivity and applications.
2,3,4,5-tetrahydropyridine: Another isomer with distinct chemical behavior and uses.
Uniqueness
1,2,5,6-tetrahydropyridine-2-carboxylic acid hydrochloride is unique due to its specific ring structure and the position of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2361637-88-7 |
---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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